molecular formula C14H10Cl2N2O2S B2390277 1-(2,6-Dichloro-benzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid CAS No. 554439-41-7

1-(2,6-Dichloro-benzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

Cat. No. B2390277
CAS RN: 554439-41-7
M. Wt: 341.21
InChI Key: GJBQMJHARZRPFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Dichloro-benzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid, also known as DTPA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

Target of Action

The primary targets of 1-(2,6-Dichloro-benzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid are yet to be identified. The compound’s structure suggests potential interactions with various protein kinases

Mode of Action

It is known that the compound can form intermolecular hydrogen bonds , which may play a role in its interaction with its targets

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given the potential for the compound to interact with protein kinases , it is possible that it could affect a variety of cellular processes, including signal transduction pathways. More research is needed to determine the specific pathways affected.

Pharmacokinetics

The compound’s chemical structure suggests that it may be highly soluble in water and other polar solvents , which could influence its bioavailability.

Result of Action

Given the potential for the compound to interact with protein kinases , it may have a range of effects on cellular function

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2,6-Dichloro-benzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid in lab experiments is its stability and solubility in various solvents. In addition, this compound is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-(2,6-Dichloro-benzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. Another direction is to study its interactions with enzymes and proteins in more detail. Furthermore, future research could focus on the development of new synthesis methods for this compound and its derivatives. Finally, the potential toxicity of this compound could be further studied to determine its safety for use in various applications.

Synthesis Methods

1-(2,6-Dichloro-benzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid can be synthesized using various methods, including the reaction of 2,6-dichlorobenzyl chloride with 3-methylthieno[2,3-c]pyrazole-5-carboxylic acid in the presence of a base. Another method involves the reaction of 2,6-dichlorobenzylamine with 3-methylthieno[2,3-c]pyrazole-5-carboxylic acid in the presence of a coupling agent.

Scientific Research Applications

1-(2,6-Dichloro-benzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been investigated for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. In biochemistry, this compound has been studied for its interactions with enzymes and proteins. In pharmacology, this compound has been investigated for its pharmacokinetics and pharmacodynamics.

properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O2S/c1-7-8-5-12(14(19)20)21-13(8)18(17-7)6-9-10(15)3-2-4-11(9)16/h2-5H,6H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBQMJHARZRPFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)O)CC3=C(C=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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